molecular formula C25H17ClN2S3 B11522531 (7E)-2-[(4-chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

(7E)-2-[(4-chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B11522531
M. Wt: 477.1 g/mol
InChI Key: JFOCPCZFFSUESH-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7E)-2-[(4-chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a chlorobenzyl group, thiophene rings, and a cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-2-[(4-chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[b]pyridine core, introduction of the thiophene rings, and the addition of the chlorobenzylsulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(7E)-2-[(4-chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene rings and sulfanyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings may yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can introduce various functional groups.

Scientific Research Applications

(7E)-2-[(4-chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (7E)-2-[(4-chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Disilanes: Organosilicon compounds with unique electronic properties.

    Cephalosporin derivatives: Compounds with similar structural motifs used in medicinal chemistry.

Uniqueness

(7E)-2-[(4-chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H17ClN2S3

Molecular Weight

477.1 g/mol

IUPAC Name

(7E)-2-[(4-chlorophenyl)methylsulfanyl]-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C25H17ClN2S3/c26-18-8-5-16(6-9-18)15-31-25-21(14-27)23(22-4-2-12-30-22)20-10-7-17(24(20)28-25)13-19-3-1-11-29-19/h1-6,8-9,11-13H,7,10,15H2/b17-13+

InChI Key

JFOCPCZFFSUESH-GHRIWEEISA-N

Isomeric SMILES

C\1CC2=C(C(=C(N=C2/C1=C/C3=CC=CS3)SCC4=CC=C(C=C4)Cl)C#N)C5=CC=CS5

Canonical SMILES

C1CC2=C(C(=C(N=C2C1=CC3=CC=CS3)SCC4=CC=C(C=C4)Cl)C#N)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.